Methyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-[5-chloro-2-(ethanesulfonyl)pyrimidine-4-amido]benzoate is a complex organic compound that features a pyrimidine ring substituted with a chloro group and an ethanesulfonyl group, as well as a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-chloro-2-(ethanesulfonyl)pyrimidine-4-amido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as ethyl cyanoacetate and guanidine derivatives.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be performed using reagents like phosphorus oxychloride (POCl3).
Ethanesulfonylation: The ethanesulfonyl group can be introduced via a sulfonylation reaction using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The amide group is introduced by reacting the intermediate with an appropriate amine.
Esterification: Finally, the benzoate ester is formed through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-chloro-2-(ethanesulfonyl)pyrimidine-4-amido]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanesulfonyl group can be oxidized or reduced to form different functional groups.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Benzoic acid and corresponding amine derivatives.
Scientific Research Applications
Methyl 2-[5-chloro-2-(ethanesulfonyl)pyrimidine-4-amido]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of methyl 2-[5-chloro-2-(ethanesulfonyl)pyrimidine-4-amido]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and ethanesulfonyl groups can influence the compound’s binding affinity and specificity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[5-chloro-2-(methylsulfonyl)pyrimidine-4-amido]benzoate
- Methyl 2-[5-chloro-2-(ethanesulfonyl)pyrimidine-4-amido]benzoate
- Methyl 2-[5-chloro-2-(ethanesulfonyl)pyrimidine-4-amido]benzoate
Uniqueness
Methyl 2-[5-chloro-2-(ethanesulfonyl)pyrimidine-4-amido]benzoate is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the ethanesulfonyl group, in particular, can enhance the compound’s solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C15H14ClN3O5S |
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Molecular Weight |
383.8 g/mol |
IUPAC Name |
methyl 2-[(5-chloro-2-ethylsulfonylpyrimidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H14ClN3O5S/c1-3-25(22,23)15-17-8-10(16)12(19-15)13(20)18-11-7-5-4-6-9(11)14(21)24-2/h4-8H,3H2,1-2H3,(H,18,20) |
InChI Key |
UTVSRMMKLMKJMF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl |
Origin of Product |
United States |
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